

Chemical structure and properties of Vitexin-2"-O-rhamnoside.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vitexin-2"-O-rhamnoside*

Cat. No.: *B15609601*

[Get Quote](#)

Vitexin-2"-O-rhamnoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **Vitexin-2"-O-rhamnoside**, a flavonoid glycoside with significant therapeutic potential. It covers its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its study.

Chemical Structure and Physicochemical Properties

Vitexin-2"-O-rhamnoside is a C-glycosyl compound belonging to the flavone class. Its structure consists of an apigenin backbone C-glycosidically linked to a glucose moiety at the 8-position. An alpha-L-rhamnosyl residue is further attached at the 2"-position of this glucosyl unit.[1] This C-glycosidic bond enhances its metabolic stability compared to more common O-glycosidic flavonoids.[2]

Chemical Structure:

The chemical structure is represented by the following SMILES notation: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O[1]

Table 1: Physicochemical and Identification Properties of **Vitexin-2"-O-rhamnoside**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₀ O ₁₄	[1][3][4][5][6]
Molecular Weight	578.52 g/mol	[1][3][4][5][7]
CAS Number	64820-99-1	[1][4][6][7]
IUPAC Name	8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one	[1]
Synonyms	Apigenin-8-C-glucoside-2"-O-rhamnoside, 2"-O-Rhamnosylvitexin	[5][7][8]
InChIKey	LYGPBZVKGHHTIE-HUBYJIGHSA-N	[1]
Solubility	Insoluble in H ₂ O; Soluble in DMSO (≥27.95 mg/mL), Ethanol (≥10.44 mg/mL with sonication)	[6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **Vitexin-2"-O-rhamnoside**. Mass spectrometry and Nuclear Magnetic Resonance (NMR) are key techniques employed.

Table 2: Summary of Spectroscopic Data

Technique	Key Findings	Reference
Mass Spectrometry (MS)	In LC-ESI-QTOF analysis (positive mode), the precursor ion $[M+H]^+$ is observed at m/z 579.164.[1] Characteristic fragmentation involves the loss of the rhamnose moiety, resulting in a vitexin fragment. [3] A key MS/MS fragment is observed at m/z 433.1, corresponding to the loss of the rhamnosyl group.[5]	[1][3][5]
^{13}C NMR	Spectral data is available and provides detailed information on the carbon skeleton of the molecule.	[1]
^1H NMR	NMR data has been used to confirm the structure and purity of the compound.	[6]
UV-Vis Spectroscopy	Exhibits maximum absorption around 340 nm, which is often used for selective detection in HPLC analysis.[3]	[3]

Biological Activities and Signaling Pathways

Vitexin-2"-O-rhamnoside exhibits a wide range of pharmacological activities, making it a compound of interest for drug development. Its effects are mediated through the modulation of several key cellular signaling pathways.

Key Biological Activities:

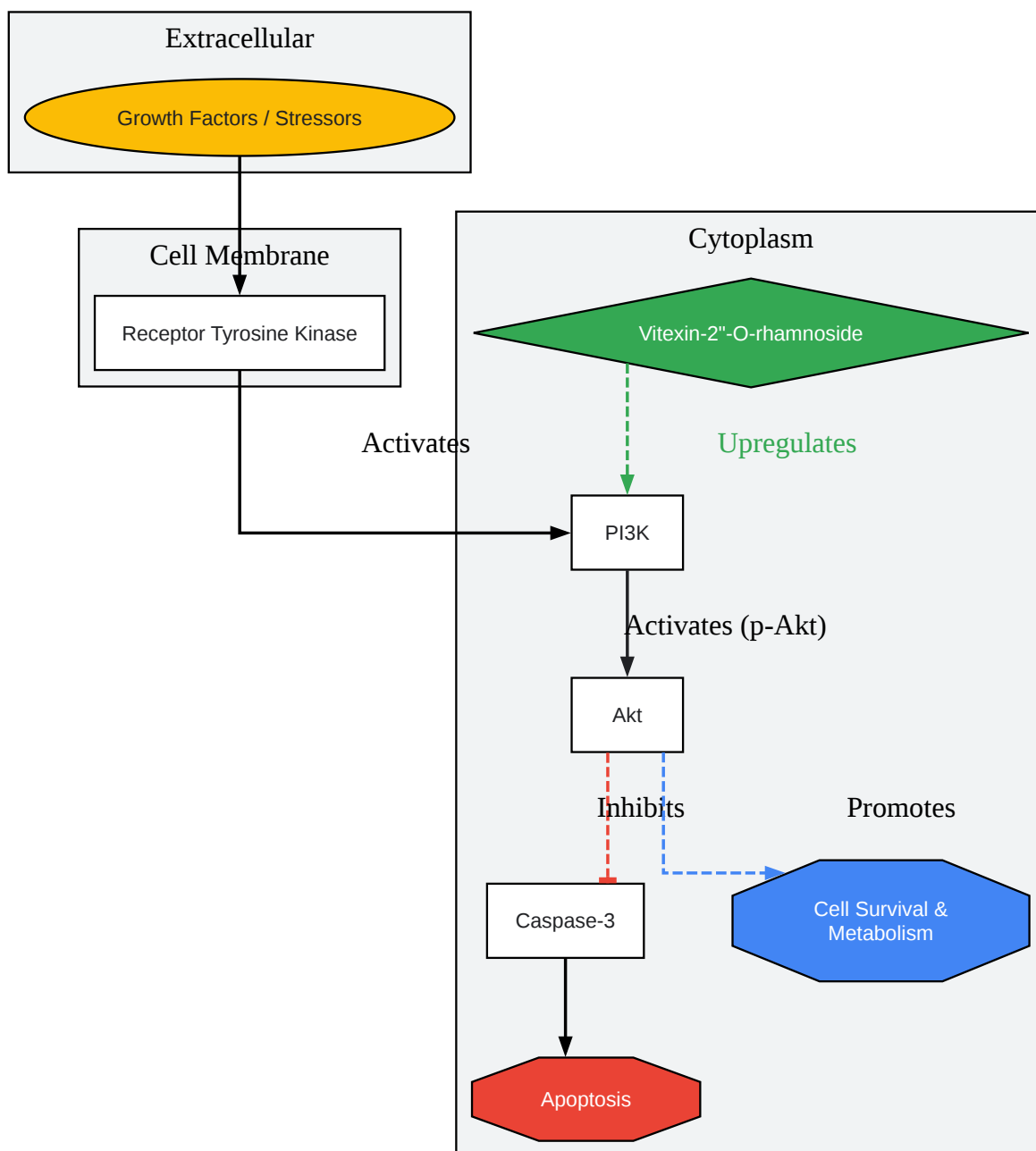
- **Antioxidant:** It demonstrates potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD)

and glutathione peroxidase (GSH-Px).[3][4] It has been shown to protect human adipose-derived stem cells (hADSCs) against hydrogen peroxide (H₂O₂)-induced oxidative stress.[3]

- **Cardioprotective:** The compound shows promise in treating heart disease.[7] It exerts cardioprotective effects by modulating the PI3K/Akt signaling pathway, which is critical for cell survival.[3]
- **Immunomodulatory:** In immunocompromised mouse models, **Vitexin-2"-O-rhamnoside** was found to restore immune function by enhancing spleen and thymus health, promoting T and B lymphocyte proliferation, and increasing the secretion of cytokines such as IL-2, IL-6, and IL-12.[3][4]
- **Anti-inflammatory:** It inhibits the production of pro-inflammatory mediators.[3]
- **Anti-apoptotic:** It protects cells from apoptosis by inhibiting caspase-3 activity.[4] In hADSCs stressed with H₂O₂, it significantly reduced nuclear condensation and the percentage of apoptotic cells.[4]
- **Anti-cancer:** It strongly inhibits DNA synthesis in MCF-7 breast cancer cells with an IC₅₀ of 17.5 μM.[4]

Signaling Pathways

Vitexin-2"-O-rhamnoside modulates critical signaling pathways to exert its biological effects.



[Click to download full resolution via product page](#)

Caption: PI3K/Akt signaling pathway modulation by **Vitexin-2''-O-rhamnoside**.

Experimental Protocols

This section details common methodologies for the isolation, quantification, and biological evaluation of **Vitexin-2"-O-rhamnoside**.

Isolation and Purification

A standard protocol for extracting **Vitexin-2"-O-rhamnoside** from plant sources, such as *Crataegus pinnatifida* (hawthorn) leaves, involves solvent extraction followed by chromatographic purification.[3]

Protocol: Solvent-Based Extraction

- **Plant Material Preparation:** Fresh plant material (e.g., leaves) is frozen in liquid nitrogen, fragmented, and dried.[9]
- **Extraction:** The dried material is subjected to solvent extraction. A common system is a mixture of methanol-water-acetic acid (70:28:2 v/v/v).[3]
- **Extraction Conditions:** The extraction is typically performed at 60°C for 60 minutes.[3]
- **Filtration and Concentration:** The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- **Purification:** The crude extract is further purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to achieve a purity of $\geq 95\%$.[3]

Caption: General workflow for isolation and purification.

Quantification by HPLC

A validated HPLC method is essential for accurately quantifying **Vitexin-2"-O-rhamnoside** in plant extracts and biological samples.

Protocol: HPLC-DAD-UV Analysis

- Instrumentation: A liquid chromatograph equipped with a Diode Array Detector (DAD) or UV detector.[9][10]
- Column: Phenyl-column (e.g., Supelco Ascentis-phenyl, 250 mm × 4.6 mm, 5 µm) often provides superior resolution compared to standard C18 columns.[3][9]
- Mobile Phase: A gradient elution is commonly used, consisting of Solvent A (e.g., ultrapure water with 0.1% formic acid or pH adjusted to 3.0) and Solvent B (e.g., acetonitrile).[3][9]
- Flow Rate: Typically set at 1.0 to 1.4 mL/min.[3][9]
- Detection: UV detection is performed at 340 nm for optimal selectivity.[3][9]
- Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve constructed with an analytical standard.[9]

Table 3: HPLC Method Validation Parameters

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.6 ng (on Phenyl column); 100 ng/mL	[3][9]
Limit of Quantification (LOQ)	2.0 ng (on Phenyl column); 200 ng/mL	[9][10]
Linearity Range (Typical)	4.05–202.50 µg/mL ($r^2 > 0.998$)	[10]
Precision (RSD%)	< 15% for intra- and inter-day measurements	[9]

Biological Assays

Protocol: In Vitro Antioxidant and Anti-Apoptosis Assay This protocol describes the evaluation of **Vitexin-2"-O-rhamnoside**'s protective effects against oxidative stress in a cell-based model. [3][4]

- Cell Culture: Human adipose-derived stem cells (hADSCs) are cultured under standard conditions.[4]
- Pre-treatment: Cells are pre-treated with varying concentrations of **Vitexin-2"-O-rhamnoside** (e.g., 15.6 μM to 250 μM) for a specified duration (e.g., 24 hours).[3][4]
- Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H_2O_2).[3]
- Cell Viability Assessment: Cell viability is measured using assays like the MTT or CCK-8 assay. A concentration of 62.5 μM has been shown to significantly increase hADSC viability. [4]
- Apoptosis Analysis: Apoptosis is quantified using flow cytometry after staining with Annexin V/PI.[3]
- Caspase-3 Activity: Intracellular caspase-3 activity is measured using a specific assay kit to confirm the anti-apoptotic effect.[3][4]

Protocol: In Vivo Immunomodulation Assay This protocol outlines an animal model to assess the immunomodulatory effects of **Vitexin-2"-O-rhamnoside**. [3][4]

- Animal Model: BALB/c mice are used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.[3]
- Treatment: Mice are administered **Vitexin-2"-O-rhamnoside** via oral gavage (p.o.) at different doses (e.g., 50-200 mg/kg) for a period of 14 days.[4]
- Immune Organ Index: At the end of the treatment period, the spleen and thymus are collected and weighed to calculate the organ index.
- Lymphocyte Proliferation: Splenocytes are isolated and stimulated with mitogens (e.g., ConA for T-cells, LPS for B-cells) to measure proliferative responses.[3]
- Cytokine Measurement: Levels of key cytokines (IFN- γ , IL-2, IL-6, IL-12) in the serum or splenocyte culture supernatant are quantified by ELISA.[3][4]

- Oxidative Stress Markers: Serum levels of antioxidant enzymes (SOD, GSH-Px) and malondialdehyde (MDA) are measured.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vitexin 2"-O-rhamnoside | C₂₇H₃₀O₁₄ | CID 5282151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vitexin-2"-O-rhamnoside | C₂₇H₃₀O₁₄ | CID 20055288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Vitexin-2"-O-rhamnoside.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609601#chemical-structure-and-properties-of-vitexin-2-o-rhamnoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com